molecular formula C19H18ClN3O4 B12503219 2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide

2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide

Cat. No.: B12503219
M. Wt: 387.8 g/mol
InChI Key: DDIYRISDBLYGGW-UHFFFAOYSA-N
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Description

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-oxoquinazolin-3-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Acetamide Moiety: The acetamide moiety is attached via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Final Coupling with the Dimethoxyphenyl Group: The final step involves coupling the quinazolinone core with the 2,3-dimethoxyphenylmethyl group using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-oxoquinazolin-3-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects by blocking cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A core structure similar to the compound , known for its diverse biological activities.

    2-Phenylquinazolin-4(3H)-one: Another derivative with potential therapeutic applications.

    3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: A structurally related compound with different functional groups.

Uniqueness

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide is unique due to the presence of the chloro group and the 2,3-dimethoxyphenylmethyl moiety, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C19H18ClN3O4

Molecular Weight

387.8 g/mol

IUPAC Name

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H18ClN3O4/c1-26-16-5-3-4-12(18(16)27-2)9-21-17(24)10-23-11-22-15-7-6-13(20)8-14(15)19(23)25/h3-8,11H,9-10H2,1-2H3,(H,21,24)

InChI Key

DDIYRISDBLYGGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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